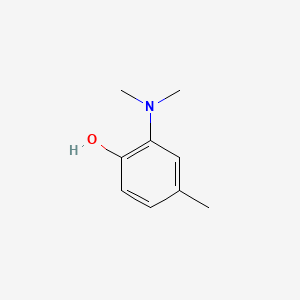![molecular formula C7H6N2O B13504255 5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
5-Methyloxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biochemistryThe structure of this compound consists of a fused oxazole and pyridine ring, making it a unique and versatile molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxazolo[4,5-b]pyridine can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, resulting in the formation of 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione . This intermediate can then be further reacted with amines to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms in the oxazole ring and the methyl group attached to the pyridine ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
5-Methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications due to its unique structure and reactivity. Some of the key applications include:
Mechanism of Action
The mechanism of action of 5-Methyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, an enzyme responsible for the biosynthesis of precursors of both androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Oxazolo[3,2-a]pyridine: Another related compound with a different ring fusion pattern, resulting in distinct chemical properties and applications.
Uniqueness
5-Methyloxazolo[4,5-b]pyridine stands out due to its specific substitution pattern and the presence of a methyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6-7(9-5)8-4-10-6/h2-4H,1H3 |
InChI Key |
DJRNYIVWJPATBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



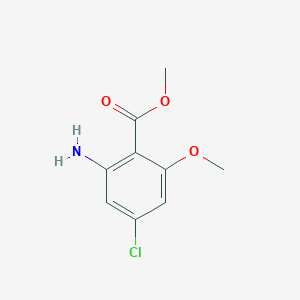

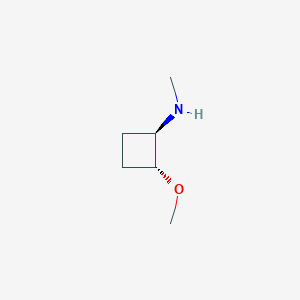
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
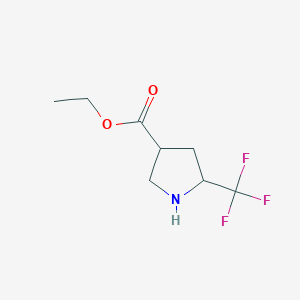

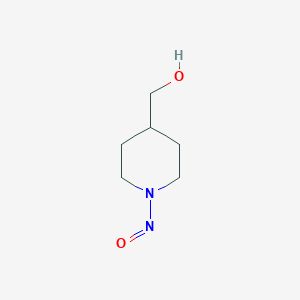
![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)


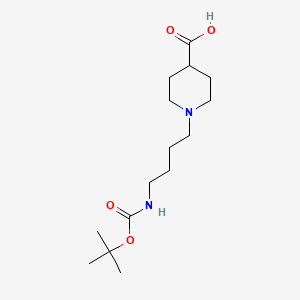
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
